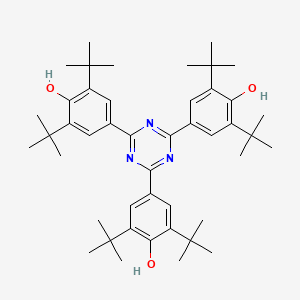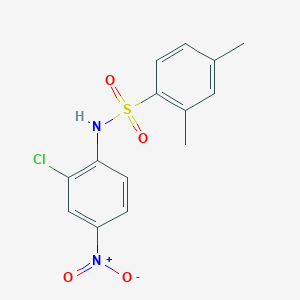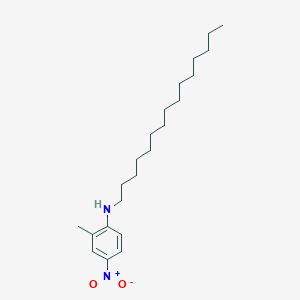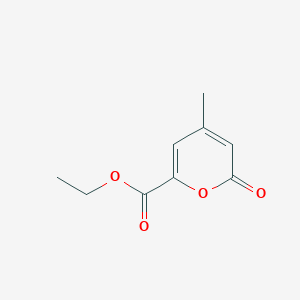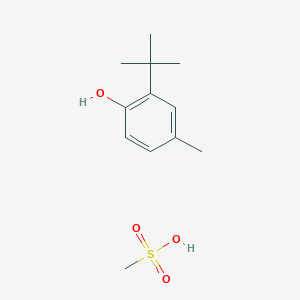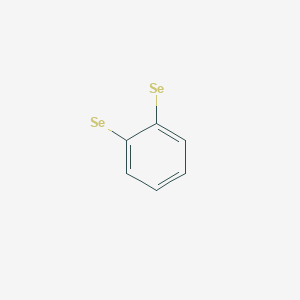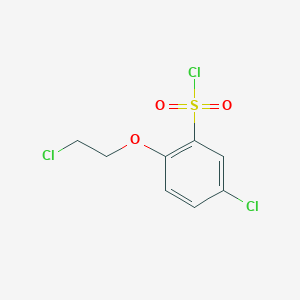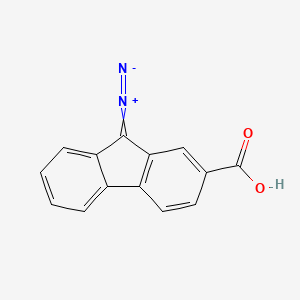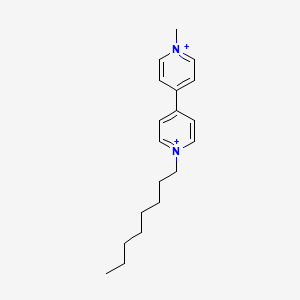
1-Methyl-1'-octyl-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a single bond, with a methyl group attached to one nitrogen atom and an octyl group attached to the other nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium cations, which are stable and exhibit distinct electrochemical properties.
Reduction: Reduction of the bipyridinium cation can lead to the formation of radical cations and neutral species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the bipyridinium compound under mild conditions.
Major Products Formed
Oxidation: Bipyridinium cations.
Reduction: Radical cations and neutral bipyridine species.
Substitution: Substituted bipyridinium derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular chemistry.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in redox chemistry. Its molecular targets include various enzymes and proteins that participate in electron transfer processes. The pathways involved often include the formation of radical intermediates and the stabilization of charged species .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4,4’-bipyridinium: Similar structure but lacks the octyl group, leading to different solubility and electrochemical properties.
1-Octyl-4,4’-bipyridinium: Similar structure but lacks the methyl group, affecting its reactivity and stability.
4,4’-Bipyridinium: The parent compound without any alkyl groups, used as a precursor for various derivatives.
Uniqueness
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium is unique due to the presence of both methyl and octyl groups, which enhance its solubility in organic solvents and modify its electrochemical behavior. These modifications make it particularly useful in applications requiring specific solubility and redox properties.
Propiedades
Número CAS |
105834-92-2 |
|---|---|
Fórmula molecular |
C19H28N2+2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H28N2/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18/h9-12,14-17H,3-8,13H2,1-2H3/q+2 |
Clave InChI |
YOTYBNOOZQSAOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

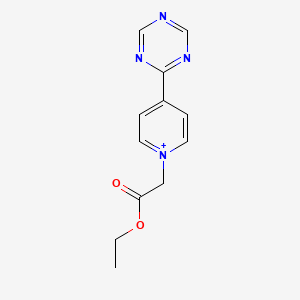
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
